4'-Hydroxy T-2 toxin

Description

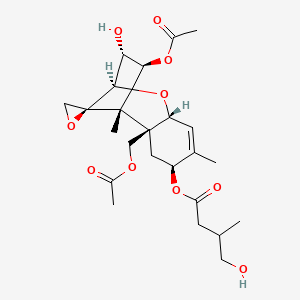

Structure

2D Structure

3D Structure

Properties

CAS No. |

112765-59-0 |

|---|---|

Molecular Formula |

C24H34O10 |

Molecular Weight |

482.526 |

InChI |

InChI=1S/C24H34O10/c1-12(9-25)6-18(28)33-16-8-23(10-30-14(3)26)17(7-13(16)2)34-21-19(29)20(32-15(4)27)22(23,5)24(21)11-31-24/h7,12,16-17,19-21,25,29H,6,8-11H2,1-5H3/t12?,16-,17+,19+,20+,21+,22+,23+,24-/m0/s1 |

InChI Key |

LAXBEQNJAHUVIT-VMXRHZPQSA-N |

SMILES |

CC1=CC2C(CC1OC(=O)CC(C)CO)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Synonyms |

4/'-hydroxy T-2 toxin |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of 4 Hydroxy T 2 Toxin

In Vivo Formation from T-2 Toxin

The in vivo conversion of T-2 toxin into 4'-hydroxy T-2 toxin is a complex process involving multiple organs and enzymatic systems. This transformation is a key aspect of T-2 toxin detoxification and elimination.

Hepatic Biotransformation Pathways

The liver plays a pivotal role in the metabolism of T-2 toxin, with hepatic S-9 and microsomal fractions demonstrating significant capacity for its biotransformation. Hydroxylation of T-2 toxin to form 3'-hydroxy-T-2 toxin (a precursor to this compound, though the specific 4' position is less commonly cited than 3') is a primary hepatic pathway nih.govresearchgate.netnih.gov. This process is mediated by the cytochrome P450-dependent monooxygenase system nih.gov. Studies have shown that liver homogenates from various species, including mice and monkeys, can convert T-2 toxin into hydroxylated metabolites, with the hydroxylation occurring at the C-3' position of the isovaleryl group nih.gov. These hydroxylated metabolites, such as 3'-hydroxy-T-2, are generally less cytotoxic than the parent compound nih.gov.

Intestinal and Systemic Metabolic Conversions

Beyond the liver, the intestinal tract also contributes to the systemic conversion of T-2 toxin. Intestinal microsomes from certain species have been shown to metabolize T-2 toxin, although the extent and specific pathways can vary nih.goveuropa.eu. For instance, intestinal tissues can metabolize T-2 toxin, and some studies indicate that a portion of T-2 toxin is converted to HT-2 toxin within the isolated intestinal loop assay europa.euiarc.fr. Gut microbiota can also play a role in the biotransformation of T-2 toxin, with species- and pH-dependent metabolic reactions occurring wikipedia.org.

Species-Specific Metabolic Profiles

Significant variations exist in the metabolic profiles of T-2 toxin across different animal species researchgate.netnih.govmdpi.comnih.govmdpi.comresearchgate.netdtic.milnih.gov. These differences influence the rate and extent of this compound formation. For example, hepatic microsomes from guinea pigs and mice exhibit higher rates of T-2 toxin hydroxylation compared to other species like rabbits or chickens nih.gov. In pigs, CYP3A enzymes, such as CYP3A22, CYP3A29, and CYP3A46, are implicated in the hydroxylation of T-2 toxin to 3'-OH-T-2 nih.govplos.org. In chickens, CYP1A5 has been identified as a key enzyme responsible for metabolizing T-2 toxin to 3'-OH-T-2 mdpi.comsemanticscholar.org. Conversely, intestinal microsomes from rabbits did not produce hydroxylated metabolites of T-2 toxin nih.gov.

Table 1: Species-Specific Hydroxylation Activity of T-2 Toxin

| Species | Hepatic Microsomal Hydroxylation Activity | Intestinal Microsomal Hydroxylation Activity | References |

| Guinea Pig | High | Not specified | nih.gov |

| Mouse | High | Not specified | nih.gov |

| Rat | Moderate | Not specified | nih.govnih.gov |

| Rabbit | Low | None detected | nih.gov |

| Pig | Moderate (CYP3A involvement) | Not specified | nih.govnih.govplos.org |

| Cow | Moderate | Not specified | nih.gov |

| Chicken | Low | Not specified | nih.govmdpi.comsemanticscholar.org |

| Monkey | Moderate | Not specified | nih.gov |

Enzymatic Catalysis in 4'-Hydroxylation and Subsequent Transformations

The formation of this compound is primarily driven by specific enzymatic reactions, with cytochrome P450 enzymes and carboxylesterases playing crucial roles in the initial steps of T-2 toxin metabolism.

Role of Cytochrome P450 Enzymes in T-2 Toxin Hydroxylation

Cytochrome P450 (CYP) enzymes are central to the hydroxylation of T-2 toxin nih.govresearchgate.netnih.govwikipedia.orgnih.govmdpi.comresearchgate.netsemanticscholar.orgnih.gov. These enzymes, particularly those within the CYP3A subfamily, are involved in the addition of a hydroxyl group to the isovaleryl side chain of T-2 toxin, forming metabolites like 3'-hydroxy-T-2. In pigs, CYP3A29 has been identified as a significant enzyme in this process plos.orgnih.gov. Studies in chickens highlight CYP1A5 as the key enzyme responsible for T-2 toxin hydroxylation to 3'-OH-T-2 mdpi.comsemanticscholar.org. The specific CYP isoforms involved can vary significantly between species, reflecting diverse metabolic capacities nih.govresearchgate.net. For instance, in human liver microsomes, CYP3A4 is reported to contribute the most to T-2 metabolism, followed by CYP2E1 and CYP1A2 mdpi.comresearchgate.net.

Carboxylesterase Involvement in Initial Deacetylation Steps Leading to Metabolite Precursors

Carboxylesterases (CES) are critical enzymes involved in the initial deacetylation of T-2 toxin, primarily at the C-4 acetyl group, to produce HT-2 toxin europa.euiarc.frwikipedia.orgresearchgate.netasm.orgnih.govnih.govmdpi.comresearchgate.net. HT-2 toxin can then be further hydroxylated, potentially leading to the formation of this compound or related hydroxylated metabolites nih.govnih.gov. This deacetylation step is considered a major biotransformation pathway and is catalyzed by non-specific carboxylesterases found in various tissues, including the liver and intestines europa.euwikipedia.org. Research has identified specific isoenzymes of carboxylesterase responsible for this activity, such as the isoenzyme with a pI of 5.4 in rat liver microsomes nih.gov.

Table 2: Key Enzymes in T-2 Toxin Metabolism Leading to Hydroxylated Metabolites

| Enzyme Class | Specific Enzymes (Examples) | Primary Role in T-2 Toxin Metabolism | References |

| Cytochrome P450 | CYP3A4, CYP2E1, CYP1A2, CYP2C9, CYP2B6, CYP2D6, CYP2C19 (Human) | Hydroxylation of the isovaleryl group (e.g., forming 3'-OH-T-2) | mdpi.comresearchgate.net |

| CYP3A22, CYP3A29, CYP3A46 (Pig) | Hydroxylation of the isovaleryl group | nih.govplos.org | |

| CYP1A5 (Chicken) | Key enzyme for 3'-hydroxylation of the isovaleryl group | mdpi.comsemanticscholar.org | |

| Carboxylesterase | Non-specific carboxylesterases (e.g., rat liver CES isoenzyme) | Deacetylation of the C-4 acetyl group, forming HT-2 toxin, a precursor for further hydroxylation | europa.euwikipedia.orgresearchgate.netnih.gov |

Compound List:

T-2 Toxin

this compound (implied as a product of 3'-hydroxylation pathways)

3'-Hydroxy-T-2 Toxin (3'-OH-T-2)

HT-2 Toxin

3'-Hydroxy-HT-2 Toxin (3'-OH-HT-2)

Neosolaniol (NEO)

T-2 Triol

T-2 Tetraol

4-Deacetylneosolaniol

T-2-3-Glucoside (T-2-3-Glc)

HT-2-3-Glucoside (HT-2-3-Glc)

HT-2-4-Glucuronide (HT-2-4-GlcA)

Molecular and Cellular Mechanisms of Action of 4 Hydroxy T 2 Toxin

Mechanism of Ribosomal Inhibition and Protein Synthesis Disruption

A primary and well-documented mechanism of action for trichothecene (B1219388) mycotoxins, including the 4'-Hydroxy T-2 toxin, is the potent inhibition of protein synthesis. nih.goveuropa.eu This disruption occurs at the ribosomal level, interfering with the fundamental process of translating genetic information into functional proteins.

The this compound, like its parent compound T-2 toxin, targets the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. oup.com Specifically, these toxins bind to the 60S ribosomal subunit. nih.govinchem.org This interaction occurs at or near the peptidyl transferase center (PTC), a critical region of the ribosome responsible for forming peptide bonds between amino acids. inchem.orgresearchgate.net

Recent X-ray crystallography studies have provided a clearer picture, showing that trichothecenes like the T-2 toxin bind to the A-site of the PTC. frontiersin.org This binding physically obstructs the site where aminoacyl-tRNA (the molecule carrying the next amino acid to be added to the polypeptide chain) should dock, thereby impairing peptide bond formation. frontiersin.org The sensitivity of eukaryotic ribosomes to these toxins is attributed to the specific structure of the 60S subunit. inchem.org

| Target | Specific Location | Consequence of Interaction |

|---|---|---|

| Eukaryotic Ribosome | 60S Subunit | Inhibition of protein synthesis nih.govinchem.org |

| Peptidyl Transferase Center (PTC) | A-site | Impairment of peptide bond formation frontiersin.org |

The binding of this compound and related trichothecenes to the ribosome disrupts the sequential steps of protein synthesis. These toxins are known to inhibit the initiation, elongation, and termination phases of polypeptide chain synthesis. researchgate.net Specifically, T-2 toxin and its metabolites are classified as inhibitors of the initiation step. nih.gov This means they prevent the assembly of the ribosomal subunits on the messenger RNA (mRNA) and the binding of the first aminoacyl-tRNA, which are essential for starting the translation process. The interference with these critical steps leads to a disaggregation of polysomes, which are complexes of multiple ribosomes translating the same mRNA molecule. inchem.org

Cellular Stress Responses and Signaling Pathway Modulation

Beyond the direct inhibition of protein synthesis, the this compound triggers a cascade of cellular stress responses and modulates key signaling pathways that can ultimately lead to cell death.

Exposure to T-2 toxin and its metabolites is a potent inducer of apoptosis, or programmed cell death. nih.govnih.gov This process is mediated through the activation of several signaling pathways. One of the key pathways involved is the mitogen-activated protein kinase (MAPK) pathway. mdpi.comnih.gov The toxin can induce the phosphorylation of various MAPK members, including extracellular signal-regulated kinase (ERK), p38-MAPK, and c-Jun N-terminal kinases (JNK). nih.gov Activation of these kinases can lead to cell cycle arrest and apoptosis. mdpi.com

The apoptotic process is executed by a family of proteases called caspases. The this compound activates a caspase-dependent pathway. mdpi.com This involves the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases like caspase-3. mdpi.complos.org The activation of caspase-9 suggests the involvement of the mitochondrial pathway of apoptosis. plos.org This is further supported by the observed release of cytochrome c from the mitochondria and an altered Bax/Bcl-2 ratio, which are key events in the intrinsic apoptotic pathway. nih.govmdpi.com

| Pathway/Molecule | Role in Apoptosis | Effect of this compound |

|---|---|---|

| MAPK (ERK, p38, JNK) | Signal transduction leading to apoptosis | Phosphorylation and activation nih.gov |

| Caspase-9 | Initiator caspase (mitochondrial pathway) | Activation plos.org |

| Caspase-8 | Initiator caspase (death receptor pathway) | Activation plos.org |

| Caspase-3 | Executioner caspase | Activation mdpi.complos.org |

| Bax/Bcl-2 ratio | Regulation of mitochondrial permeability | Increased ratio, promoting apoptosis nih.gov |

The this compound induces significant oxidative stress within cells. mdpi.comoncotarget.com This is characterized by an increased production of reactive oxygen species (ROS). nih.govmdpi.com The generation of ROS can lead to widespread cellular damage, including lipid peroxidation, which damages cell membranes, and oxidation of proteins and DNA. oncotarget.com

The toxin also perturbs the cellular antioxidant defense systems. mdpi.comoncotarget.com This includes a decrease in the levels of endogenous antioxidants like glutathione (B108866) (GSH) and reduced activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). nih.govoncotarget.com The imbalance between ROS production and the cell's antioxidant capacity exacerbates cellular damage and contributes to the apoptotic response. mdpi.comoncotarget.com

In addition to inhibiting protein synthesis, the this compound and its parent compound also disrupt the synthesis of nucleic acids, DNA and RNA. nih.govnih.gov This effect is considered a secondary consequence of the primary inhibition of protein synthesis, as the enzymes and other proteins required for DNA and RNA replication and transcription are no longer being produced. mdpi.com The inhibition of DNA synthesis has been observed in various cell lines. inchem.org

The disruption of protein and nucleic acid synthesis, coupled with the activation of stress signaling pathways, leads to alterations in the cell cycle. nih.govnih.gov Cells exposed to the toxin can exhibit arrest at different phases of the cell cycle. mdpi.com Furthermore, an increase in the sub-G1 population of cells is often observed, which is indicative of apoptotic cells with fragmented DNA. nih.gov

Effects on Cellular Membrane Integrity and Cytoskeletal Dynamics

The direct effects of this compound on cellular membrane integrity and cytoskeletal dynamics have not been extensively detailed in the available scientific literature. However, insights can be drawn from the broader class of trichothecene mycotoxins, to which this compound belongs, and more specifically from its parent compound, T-2 toxin.

Trichothecenes are known to exert a variety of cytotoxic effects, which include the destabilization of cellular membranes and the collapse of the cytoskeleton. mdpi.com The parent compound, T-2 toxin, has been observed to influence the metabolism of membrane phospholipids (B1166683) and induce an increase in lipid peroxidation in the liver. wikipedia.org This suggests that trichothecenes can induce alterations in the structure of the cell membrane. tandfonline.com It has been proposed that T-2 toxin may be taken up by the cell membrane in a manner analogous to cholesterol. tandfonline.com

Studies on T-2 toxin have revealed its capacity to induce membrane damage. For instance, in MOLT-4 cells, a human T-lymphoblast cell line, T-2 toxin caused membrane damage, leading to a significant decrease in cell viability after 24 hours of incubation. mdpi.com Furthermore, T-2 toxin has been shown to have multiple effects on the function of the cell membrane, even at low concentrations, and these effects appear to be independent of the inhibition of protein synthesis. inchem.org In Chinese hamster ovary cells, exposure to T-2 toxin resulted in the formation of plasma membrane blebs, a phenomenon often indicative of cellular distress and a precursor to apoptosis. inchem.org The interaction of T-2 toxin with bovine erythrocytes, however, was found to be minimal, with unlikely intercalation into the inner bilayer of the cell membrane. inchem.org

The lipophilic nature of trichothecenes may facilitate their ability to traverse the cellular membrane, and the specific composition of membrane lipids, such as the presence of phosphatidylcholine, can influence the action of T-2 toxin. mdpi.com While these findings for T-2 toxin and the general class of trichothecenes provide a framework for understanding potential mechanisms, specific experimental data on how the 4'-hydroxylation of T-2 toxin modifies these interactions with the cellular membrane and cytoskeleton is not available in the provided search results.

Comparative Mechanistic Potency with Parent T-2 Toxin and Other Trichothecene Metabolites

The hydroxylation of the isovaleryl side chain of T-2 toxin at the 3' position to form 3'-Hydroxy-T-2 toxin results in a metabolite that is considered to be as potent as the parent T-2 toxin in its ability to induce apoptosis in mice. acs.org In fact, studies utilizing liver homogenates from monkeys and rats have suggested that the acute toxicity of 3'-Hydroxy-T-2 toxin may be slightly higher than that of T-2 toxin itself. acs.org This indicates that this particular metabolic hydroxylation can be considered a bioactivation step rather than a detoxification.

In contrast, other metabolic pathways of T-2 toxin generally lead to a reduction in toxicity. The primary metabolite, HT-2 toxin, which is formed by the deacetylation of T-2 toxin at the C-4 position, along with other metabolites such as T-2 triol and T-2 tetraol, have demonstrated lower cytotoxic effects compared to the parent T-2 toxin. acs.org

A study involving the biotransformation of T-2 toxin by the hepatic S-9 fraction from phenobarbital-treated rats led to the isolation and characterization of this compound. nih.gov The toxicity of this novel metabolite was assessed using a rat skin bioassay and compared to that of T-2 toxin and 3'-Hydroxy-T-2 toxin. nih.gov While the specific comparative toxicity data from this bioassay is not detailed in the abstract, the study confirms that such a comparison has been formally undertaken. nih.gov The same study also noted that this compound can be further metabolized by deacetylation at the C-4 position to yield 4'-Hydroxy HT-2 toxin. nih.gov

The relative toxicity of various trichothecenes is influenced by the chemical nature of their side chains. tandfonline.com The presence of an epoxide at the C-12 and C-13 positions is essential for the toxicity of all trichothecenes. tandfonline.com The following table provides a comparative overview of the potency of various T-2 toxin metabolites relative to the parent compound, based on available research findings.

Table 1. Comparative Potency of T-2 Toxin and its Metabolites

| Compound Name | Modification from T-2 Toxin | Relative Potency Compared to T-2 Toxin | Reference |

| This compound | Hydroxylation at the 4' position of the isovaleryl group | Toxicity assessed, but specific comparative data not available in search results | nih.gov |

| 3'-Hydroxy-T-2 toxin | Hydroxylation at the 3' position of the isovaleryl group | As potent or slightly more toxic in terms of apoptosis induction and acute toxicity | acs.org |

| HT-2 toxin | Deacetylation at the C-4 position | Less toxic | acs.org |

| T-2 triol | Deacetylation at C-4 and hydrolysis of the isovaleryl group at C-8 | Less toxic | acs.org |

| T-2 tetraol | Deacetylation at C-4 and C-15, and hydrolysis of the isovaleryl group at C-8 | Less toxic | acs.org |

| Neosolaniol | Hydrolysis of the isovaleryl group at C-8 | Less toxic | dtic.mil |

| 4-deacetylneosolaniol | Hydrolysis of the isovaleryl group at C-8 and deacetylation at C-4 | Data not available | acs.org |

Analytical Methodologies for 4 Hydroxy T 2 Toxin Research

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the initial separation of analytes from complex matrices, enabling subsequent detection and identification.

High-Performance Liquid Chromatography (HPLC) and its advanced forms, such as Ultra-High Performance Liquid Chromatography (UHPLC), are widely utilized for the separation and quantification of T-2 toxin and its metabolites, including 4'-Hydroxy T-2 toxin. Due to the lack of a strong chromophore in the T-2 toxin structure, detection often relies on derivatization followed by fluorescence detection (HPLC-F) researchgate.netbiotechrep.ir. For instance, derivatization with 1-anthroylnitrile (1-AN) in combination with HPLC-F has been successfully applied biotechrep.ir. Immunoaffinity columns (IAC) are frequently employed as a sample clean-up step prior to HPLC analysis, significantly enhancing selectivity and sensitivity by specifically capturing target analytes researchgate.neteuropa.eueuropa.eu. Preparative HPLC has also been a key method for the isolation and purification of specific metabolites, such as this compound, from biological preparations nih.gov. UHPLC, offering faster analysis times and improved resolution, is often coupled with mass spectrometry for more comprehensive profiling mdpi.comresearchgate.netnih.gov.

Table 1: Prevalence of T-2 Toxin and Major Metabolites in Human Urine

| Metabolite | Prevalence (%) | Mean Concentration (ng/mg Crea) | Range (ng/mg Crea) | Reference |

| T-2 Toxin | 21 | 1.34 | 0.22–6.54 | mdpi.comnih.gov |

| 3′-OH-T-2 | 99.7 | Not specified | Not specified | mdpi.comnih.gov |

| T-2 triol | 56 | Not specified | Not specified | mdpi.comnih.gov |

| HT-2 | 30 | 1.23 | Not specified | mdpi.comnih.gov |

| HT-2-3-Glc | 17 | Not specified | Not specified | mdpi.comnih.gov |

Gas Chromatography (GC) is a valuable technique for analyzing volatile compounds. For T-2 toxin and its metabolites, which are not inherently volatile, derivatization is a prerequisite to render them suitable for GC analysis nih.govresearchgate.netsigmaaldrich.com. Common derivatization agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (B1165640) (TFAA), which convert hydroxyl and carboxyl groups into more volatile trimethylsilyl (B98337) (TMS) or trifluoroacetyl derivatives, respectively nih.govresearchgate.netsigmaaldrich.com. GC coupled with mass spectrometry (GC-MS) is widely employed for the confirmation and quantification of these derivatized toxins, offering high selectivity and sensitivity europa.eueuropa.eunih.govnih.govresearchgate.netsigmaaldrich.comresearchgate.net. GC-MS has been instrumental in the structural analysis of metabolites like this compound nih.gov.

Mass Spectrometry for Identification and Structural Characterization

Mass Spectrometry (MS), particularly when coupled with chromatographic separation, is indispensable for the identification, structural elucidation, and quantification of T-2 toxin and its metabolites.

LC-MS/MS and LC-High-Resolution Mass Spectrometry (LC-HRMS) represent the state-of-the-art for metabolite profiling of T-2 toxin. These techniques offer superior sensitivity, selectivity, and the ability to characterize complex mixtures of metabolites mdpi.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.netacs.orgmdpi.com. UHPLC coupled with Q-Orbitrap-HRMS has been successfully applied to human urine samples, enabling the detection and quantification of T-2 toxin and a range of its metabolites, providing insights into human exposure mdpi.comnih.gov. For example, T-2 toxin was found in 21% of samples with a mean concentration of 1.34 ng/mg Crea, alongside major metabolites such as 3′-OH-T-2 (99.7% prevalence), T-2 triol (56% prevalence), and HT-2 (30% prevalence) mdpi.comnih.gov. LC-MS/MS, often employing Multiple Reaction Monitoring (MRM), is a standard for targeted quantification and confirmation in various matrices, including biological tissues and food samples researchgate.netresearchgate.netnih.govmdpi.com. HRMS techniques, such as those utilizing Orbitrap or Time-of-Flight (Q-TOF) analyzers, are crucial for accurate mass measurements, enabling the identification of novel metabolites and the elucidation of metabolic pathways through untargeted screening mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netacs.org.

GC-MS, particularly in its tandem MS (GC-MS/MS) configuration, is a powerful tool for the confirmation and quantification of T-2 toxin and its metabolites europa.eueuropa.eunih.govnih.govresearchgate.netsigmaaldrich.comresearchgate.net. This approach requires derivatization to enhance the volatility of the analytes nih.govresearchgate.netsigmaaldrich.com. The use of stable isotope-labeled internal standards, such as ¹³C-labeled T-2 toxin, in conjunction with GC-MS, employing Isotope Dilution Mass Spectrometry (IDMS), significantly improves the accuracy and precision of quantification by compensating for matrix effects and variations during sample preparation researchgate.netsigmaaldrich.com. Detection limits in the parts per billion (ppb) range have been achieved using GC-MS with selected-ion-monitoring (SIM) for T-2 and HT-2 toxins sigmaaldrich.com. GC-MS has also been employed for the structural characterization of metabolites like this compound nih.gov.

Table 2: Example Method Performance Metrics for T-2 and HT-2 Toxin Analysis

| Technique | Analyte | Detection Limit | Recovery (%) | RSD (%) | Reference |

| HPLC-F | T-2 Toxin | 1 μg/kg | 70–99 | 3–8 | researchgate.net |

| HPLC-F | HT-2 Toxin | 1 μg/kg | 70–99 | 3–8 | researchgate.net |

| GC-MS (SIM) | T-2 Toxin | 2–5 ppb | Not specified | Not specified | sigmaaldrich.com |

| GC-MS (SIM) | HT-2 Toxin | 2–5 ppb | Not specified | Not specified | sigmaaldrich.com |

Fourier Transform Mass Spectrometry (FTMS), particularly in its high-resolution mass spectrometry (HRMS) implementations such as Orbitrap or Q-TOF instruments, provides exceptional mass accuracy and resolving power. This capability is crucial for the precise identification of T-2 toxin and its metabolites, especially in complex biological samples where isobaric interferences can occur mdpi.comnih.gov. Studies utilizing UHPLC coupled with Q-Orbitrap-HRMS have demonstrated its utility in comprehensively profiling T-2 toxin metabolites in human urine, achieving mass errors typically below 2 ppm, which greatly enhances confidence in compound identification mdpi.comnih.gov. HPLC coupled with FTMS (HPLC-FTMS) has also been employed to study T-2 toxin metabolism, facilitating the identification of various metabolites based on their accurate mass and fragmentation patterns acs.org. The high resolving power of FTMS aids in distinguishing between closely related compounds and characterizing novel metabolic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining the precise three-dimensional structure of molecules. For complex natural products like mycotoxins, NMR provides detailed information about the arrangement of atoms and their connectivity, enabling definitive structural elucidation.

The identification of this compound, a metabolite of the trichothecene (B1219388) mycotoxin T-2, has been significantly aided by NMR techniques. In one study, the structural analysis of a metabolic product, later identified as this compound, was successfully carried out using a combination of gas chromatography/mass spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR nih.gov. These spectroscopic methods allow researchers to probe the molecular environment of each atom, providing data on chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs). ¹H NMR provides information on the number, type, and connectivity of hydrogen atoms within the molecule, while ¹³C NMR offers insights into the carbon skeleton. By analyzing these spectra, scientists can piece together the complete structure, including the positions of hydroxyl groups, ester linkages, and other functional groups that define the unique identity of this compound nih.govresearchgate.net. The application of high-field NMR, in particular, has been crucial for obtaining high-quality spectra of such complex molecules, enabling the detailed characterization necessary for definitive structural assignments journals.co.za.

Sample Preparation and Derivatization Strategies for Enhanced Detectability

Mycotoxins, including T-2 toxin and its derivatives like this compound, often lack strong chromophores, making their direct detection by standard UV-Vis absorption methods in High-Performance Liquid Chromatography (HPLC) challenging and less sensitive researchgate.net. To overcome this limitation and improve analytical sensitivity and selectivity, sample preparation and derivatization strategies are essential.

Derivatization involves chemically modifying the analyte to introduce a functional group that enhances its detectability, typically by adding a fluorescent tag or a group that improves ionization efficiency for mass spectrometry. For T-2 and HT-2 toxins, which are often analyzed in conjunction with this compound due to their metabolic relationship, derivatization is a common practice for fluorescence detection (FD) in HPLC researchgate.netmdpi.com.

Several fluorescent labeling reagents have been employed for the derivatization of T-2 and HT-2 toxins. These include:

1-anthroylnitrile (1-AN) : This reagent has been widely used for the derivatization of T-2 toxin, reacting with the hydroxyl groups to form fluorescent derivatives that can be detected by HPLC-FD researchgate.netmdpi.combiotechrep.ir.

Naphthoyl chlorides (e.g., 1-NC, 2-NC) : These reagents have also been utilized for pre-column derivatization, forming fluorescent adducts with the toxins researchgate.net.

Pyrene-1-carbonyl cyanide (PCC) : This reagent has demonstrated superior performance in terms of sensitivity and repeatability compared to 1-AN for the determination of T-2 and HT-2 toxins researchgate.net.

The derivatization process typically involves reacting the toxin with the chosen labeling reagent in the presence of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), under controlled conditions (e.g., moderate temperature and time) researchgate.netbiotechrep.ir. The resulting fluorescent derivatives are then separated and detected using HPLC with fluorescence detection. The selection of derivatization reagents is guided by factors such as the functional groups present in the analyte, the desired sensitivity, and the complexity of the sample matrix sci-hub.se.

The enhanced detectability achieved through derivatization is quantified by parameters such as the Limit of Detection (LOD) and Limit of Quantification (LOQ). For instance, studies employing specific derivatization reagents for T-2 and HT-2 toxins have reported the following detection limits:

Table 1: Detection Limits of Derivatized T-2 and HT-2 Toxins using Different Fluorescent Labeling Reagents

| Fluorescent Labeling Reagent | Analyte | Limit of Detection (ng) |

| 1-Naphthoyl chloride (1-NC) | T-2 toxin | 10.0 |

| HT-2 toxin | 6.3 | |

| 2-Naphthoyl chloride (2-NC) | T-2 toxin | 6.3 |

| HT-2 toxin | 2.3 | |

| Pyrene-1-carbonyl cyanide (PCC) | T-2 toxin | 2.0 |

| HT-2 toxin | 2.8 |

Data derived from researchgate.net. Note: These values represent detection limits for the derivatized toxins.

Another approach involves using ultra-performance liquid chromatography with fluorescence detection (UPLC/FLD) following immunoaffinity column (IAC) clean-up. This method has also established specific detection and quantification limits for T-2 and HT-2 toxins in cereal samples:

Table 2: Detection and Quantification Limits for T-2 and HT-2 Toxins using UPLC/FLD

| Analyte | Limit of Detection (µg kg⁻¹) | Limit of Quantification (µg kg⁻¹) |

| T-2 toxin | 9.0 | 29 |

| HT-2 toxin | 5.7 | 19 |

Data derived from mdpi.com.

These derivatization strategies, coupled with sensitive detection methods like fluorescence detection, are crucial for the accurate and reliable analysis of this compound and related compounds in complex matrices.

Structure Activity Relationship Sar Studies of 4 Hydroxy T 2 Toxin

Impact of 4'-Hydroxylation on Trichothecene (B1219388) Core Activity

Trichothecenes share a common core structure known as 12,13-epoxytrichothec-9-ene (B1214510) (EPT) researchgate.netnih.govmsdvetmanual.comnih.govtandfonline.comt3db.ca. This tricyclic sesquiterpenoid skeleton, featuring a 12,13-epoxide ring and a C-9-C-10 double bond, is fundamental for their toxicity researchgate.netnih.govmsdvetmanual.comnih.govtandfonline.comt3db.ca. Modifications or removal of these core structural elements typically result in a complete loss of toxicity researchgate.netnih.gov.

The specific biological activity of individual trichothecenes is modulated by various functional groups, including hydroxyl, acetoxy, and ester substituents, attached to the EPT core nih.govtandfonline.commdpi.comwikipedia.orgfrontiersin.org. For instance, a hydroxyl group at the C-3 position generally enhances trichothecene toxicity, whereas substitutions at the C-4 position show a trend where acetoxy groups promote higher toxicity than hydroxyl or hydrogen groups researchgate.netnih.govresearchgate.net.

Comparative SARs with Other Hydroxylated and Deacetylated Trichothecene Derivatives (e.g., 3'-hydroxy T-2, HT-2)

Comparative studies on T-2 toxin and its derivatives provide insights into how specific structural changes affect biological activity. HT-2 toxin, which is T-2 toxin with the C-4 acetyl group hydrolyzed to a hydroxyl group, and 3'-hydroxy T-2 toxin, featuring hydroxylation on the isovaleryl side chain, serve as important reference compounds.

Advanced Research Directions and Future Perspectives in 4 Hydroxy T 2 Toxin Research

Comprehensive Elucidation of Metabolic and Degradation Networks

The biotransformation of T-2 toxin results in a variety of metabolites, with 4'-Hydroxy T-2 toxin being a notable, and in some cases more toxic, product. acs.org The primary metabolic pathways for T-2 toxin include hydrolysis, hydroxylation, de-epoxidation, and conjugation. capes.gov.br Hydrolysis leads to the formation of HT-2 toxin, T-2 triol, and neosolaniol, while hydroxylation can produce 3'-hydroxy-T-2 toxin and 3'-hydroxy-HT-2 toxin. capes.gov.brmdpi.com In some mammalian systems, the hydroxylation of T-2 toxin at the 3'-carbon of the isovaleryl group to form 3'-hydroxy-T-2 toxin is a key step. tandfonline.com This metabolite can persist in the body due to slower further metabolic conversion. tandfonline.com

Degradation of these toxins can occur through microbial activity in environments like soil and water. nih.gov Bacterial communities have been shown to utilize T-2 toxin as a carbon source, breaking it down into less toxic compounds like HT-2 toxin and T-2 triol. nih.gov Some bacteria can even degrade the core trichothecene (B1219388) structure. nih.gov The complete metabolic and degradation network is complex, with significant differences observed between species, such as between ruminants and non-ruminants, due to the action of rumen microorganisms. Future research aims to create a complete map of these pathways, identifying all intermediate and final products, which is crucial for a thorough risk assessment.

Discovery and Characterization of Novel Biotransforming Enzymes

The biotransformation of T-2 toxin and its metabolites is mediated by a range of enzymes. The cytochrome P450 (CYP) enzyme system is believed to be involved in the hydroxylation of the isovaleryl group of T-2 toxin. wikipedia.org Specifically, enzymes like CYP3A37 in chickens can convert T-2 toxin to 3'-hydroxy-T-2 toxin. mdpi.com Carboxylesterases are responsible for the hydrolysis of T-2 toxin to HT-2 toxin. inrae.fr

Recent studies have begun to identify specific enzymes from various microorganisms that can detoxify T-2 toxin. For instance, a cytochrome P450 enzyme, CYP61, from Wickerhamomyces ciferrii has been identified as playing a key role in the detoxification process. researchgate.net The ongoing discovery and characterization of these novel enzymes from bacteria, fungi, and even plants are critical. mdpi.com Understanding their structure, function, and substrate specificity will be instrumental in developing enzymatic methods for the decontamination of food and feed.

Development of Integrated Omics Approaches for Mechanistic Understanding

To gain a deeper insight into the toxicological mechanisms of this compound and its parent compound, researchers are increasingly turning to integrated "omics" approaches. These technologies, including transcriptomics and proteomics, allow for a broad examination of the molecular changes within a biological system upon exposure to a toxin. researchgate.netmdpi.com

Transcriptomics , the study of the complete set of RNA transcripts, has been used to analyze the effects of T-2 toxin on gene expression in various tissues. For example, a transcriptomic analysis of mouse kidneys following T-2 toxin exposure revealed significant changes in genes related to the cell cycle, p53 signaling, and cellular senescence. nih.gov Similarly, studies on the fungus Fusarium oxysporum showed that exposure to iturin A, an antifungal compound, led to the downregulation of genes involved in T-2 toxin synthesis, including the Tri5 gene cluster. mdpi.com

Proteomics , the large-scale study of proteins, provides complementary information on how toxins affect cellular processes. By examining changes in protein expression and modification, proteomics can help identify the cellular targets of mycotoxins and the pathways they disrupt. researchgate.net The integration of transcriptomic and proteomic data offers a more comprehensive picture of the toxin's mode of action, from gene regulation to protein function. nih.gov This integrated approach is essential for a more complete understanding of the molecular mechanisms underlying the toxicity of this compound.

Advancements in High-Throughput Analytical Platforms for Metabolite Profiling

The accurate and sensitive detection of this compound and its related metabolites in complex matrices like food, feed, and biological samples is a significant analytical challenge. nih.gov Traditional methods often require extensive sample preparation and derivatization. nih.gov However, recent advancements in analytical technology are overcoming these hurdles.

Q & A

Q. What analytical methods are recommended for detecting 4'-Hydroxy T-2 toxin in biological samples?

To detect this compound, researchers should prioritize liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for trichothecene metabolites. This method effectively distinguishes between parent toxins (e.g., T-2 toxin) and their hydroxylated derivatives in complex matrices like feed, tissue, or biological fluids . For preliminary screening, enzyme-linked immunosorbent assay (ELISA) can be used, but it may lack specificity for differentiating structurally similar metabolites like HT-2 toxin and this compound . Always validate methods using certified reference materials and spike-recovery experiments to ensure accuracy.

Q. How should researchers prepare samples for accurate quantification of this compound in complex matrices like feed or tissue?

Sample preparation requires homogenization followed by extraction using polar solvents (e.g., acetonitrile/water mixtures) to recover hydroxylated metabolites. For feed or plant materials, include a cleanup step with immunoaffinity columns specific for trichothecenes to reduce matrix interference . In animal tissues, enzymatic digestion (e.g., protease treatment) may improve toxin release. Centrifugation and filtration (0.22 µm) are critical to remove particulates before LC-MS/MS analysis. Method optimization should account for matrix effects, validated via standard addition curves .

Q. What are the primary metabolic pathways of T-2 toxin leading to this compound formation?

T-2 toxin undergoes hepatic cytochrome P450 (CYP)-mediated hydroxylation , particularly at the C-4' position, forming this compound. This metabolite is further conjugated via glucuronidation or sulfation in phase II metabolism, enhancing water solubility for excretion . In vitro models using liver microsomes (rat, human) can elucidate species-specific metabolic rates. Researchers should also monitor for HT-2 toxin , a primary hydrolytic metabolite, as it often coexists with hydroxylated derivatives .

Advanced Research Questions

Q. How can contradictory findings in this compound distribution across different experimental models be systematically addressed?

Discrepancies in toxin distribution (e.g., between in vivo and in vitro systems) often stem from variations in metabolic enzyme expression , dose regimes , or environmental factors (e.g., temperature, pH). For example, studies in poultry show lower toxin accumulation compared to insects, likely due to differences in detoxification pathways . To resolve contradictions:

Q. What molecular mechanisms underlie the hepatotoxic effects of this compound, and how can they be experimentally validated?

this compound induces hepatotoxicity via oxidative stress (ROS overproduction), mitochondrial dysfunction , and apoptosis . Key validation approaches include:

- Biomarker assays : Measure MDA (lipid peroxidation), SOD/GSH-Px (antioxidant depletion), and caspase-3/9 (apoptosis) in hepatocytes .

- Transcriptomic analysis : Identify dysregulated pathways (e.g., Nrf2/ARE for oxidative stress response).

- In vitro models : Use primary hepatocytes or HepG2 cells with CYP3A4 overexpression to mimic human metabolism .

- In vivo validation : Apply antioxidants (e.g., NAC) to reverse toxicity in rodent models .

Q. What considerations are critical when selecting between in vitro and in vivo models for studying this compound immunotoxicity?

- In vitro models (e.g., RAW264.7 macrophages) allow high-throughput screening of immune pathways (e.g., HIF-1α/PD-1 signaling) but may lack systemic complexity .

- In vivo models (e.g., broiler chickens or mice) capture whole-organism effects, such as splenic T-cell subset depletion (CD4+/CD8+ ratio) and oxidative stress in immune organs .

- Hybrid approach : Use in vitro systems to identify molecular targets, then validate in vivo with dose-response studies. Ensure species relevance; for example, poultry models are critical for agricultural research, while rodents align with mammalian toxicokinetics .

Q. Methodological Notes

- Contradiction Management : Cross-reference studies from diverse geographical regions and experimental conditions to identify environmental or methodological confounders .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for immunosuppression or high-dose toxin exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.